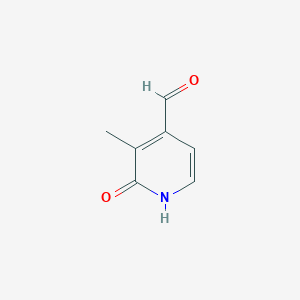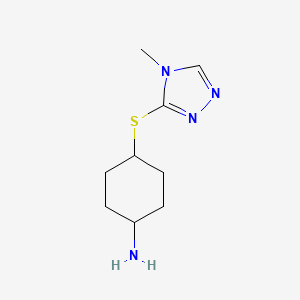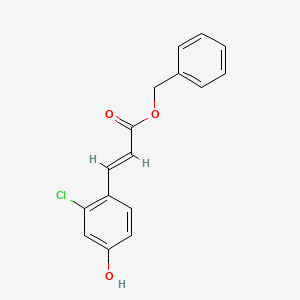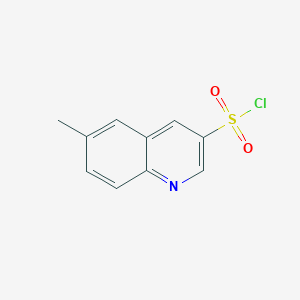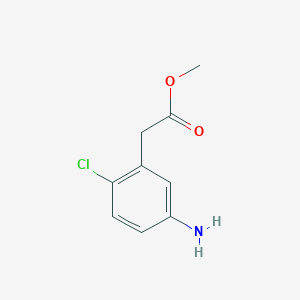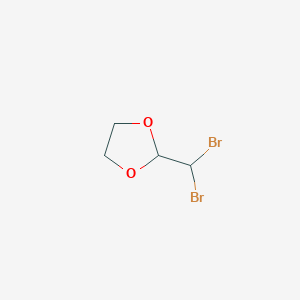
2-(Dibromomethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromomethyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms attached to a methylene group, which is further connected to a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-1,3-dioxolane typically involves the bromination of 1,3-dioxolane derivatives. One common method is the reaction of 1,3-dioxolane with bromoform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dibromomethyl intermediate, which then reacts with the dioxolane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can improve the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibromomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: New derivatives with different functional groups.
Reduction: Methyl-substituted dioxolane.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2-(Dibromomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Dibromomethyl)-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromomethane: Similar in structure but lacks the dioxolane ring.
Bromoform: Contains three bromine atoms attached to a single carbon.
1,3-Dioxolane: Lacks the dibromomethyl group but shares the dioxolane ring structure
Uniqueness
2-(Dibromomethyl)-1,3-dioxolane is unique due to the combination of the dibromomethyl group and the 1,3-dioxolane ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C4H6Br2O2 |
|---|---|
Molekulargewicht |
245.90 g/mol |
IUPAC-Name |
2-(dibromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H6Br2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChI-Schlüssel |
NAEXTWGJDYSKQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

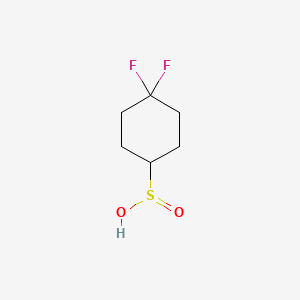
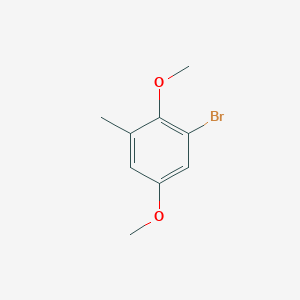
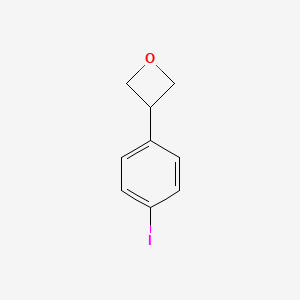
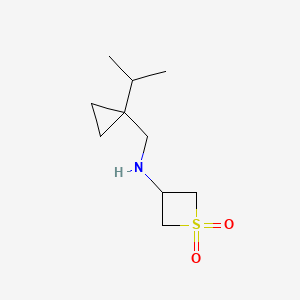
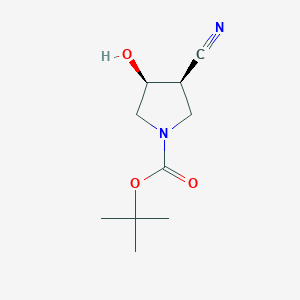
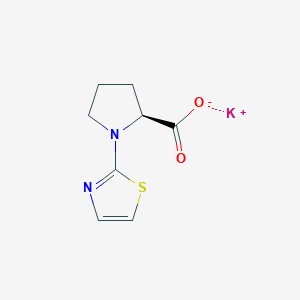
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
